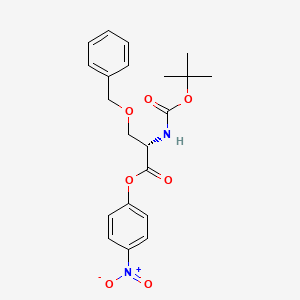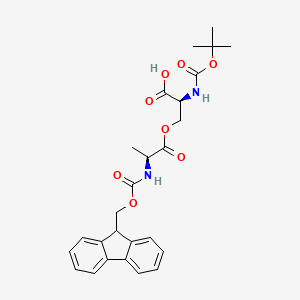
Boc-glu-ochex
Übersicht
Beschreibung
“Boc-glu-ochex” is also known as Boc-Glu(OcHex)-OH1. It has the molecular formula C16H27NO6 and a molecular weight of 329.39 g/mol1. The IUPAC name for this compound is (2S)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid1.
Synthesis Analysis
While specific synthesis methods for Boc-glu-ochex are not readily available, Boc chemistry is commonly used in peptide synthesis2. A method involving the use of trifluoroacetic acid/trimethylsilyl bromide for mild acid deprotection and Merrifield resin has been applied in the preparation of cyclic peptides and a phosphorylated protein2.
Molecular Structure Analysis
The InChI code for Boc-glu-ochex is InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s11. The compound also has a Canonical SMILES representation: CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O1.
Chemical Reactions Analysis
Specific chemical reactions involving Boc-glu-ochex are not readily available from the search results.Physical And Chemical Properties Analysis
Boc-glu-ochex has a molecular weight of 329.39 g/mol1. The compound’s exact physical properties such as melting point, boiling point, and solubility are not readily available from the search results.Wissenschaftliche Forschungsanwendungen
“Boc-glu-ochex” is a derivative of glutamic acid used in peptide synthesis . It’s also known as N-α-t.-Boc-L-glutamic acid γ-cyclohexyl ester . The “Boc” in its name refers to a tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis to protect the amino group of amino acids.
- Application Summary : “Boc-glu-ochex” is used as a building block in the synthesis of peptides, particularly in Boc solid-phase peptide synthesis (SPPS) . The cyclohexyl ester group in “Boc-glu-ochex” serves as a side-chain protecting group for glutamic acid, minimizing side reactions during acidic and
Safety And Hazards
When handling Boc-glu-ochex, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes3. Use of personal protective equipment and chemical impermeable gloves is recommended3. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas3.
Zukünftige Richtungen
Boc-glu-ochex is offered for research purposes4. It could potentially be used in custom peptide synthesis, process development, and GMP manufacturing4.
Relevant Papers
Unfortunately, specific papers related to Boc-glu-ochex were not identified in the search results. However, the compound is mentioned in various databases and chemical suppliers’ websites156784910.
Eigenschaften
IUPAC Name |
(4S)-5-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTMNTVXXIJGMR-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-glu-ochex | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Fmoc-[D]Leu-OH](/img/structure/B613611.png)
![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)
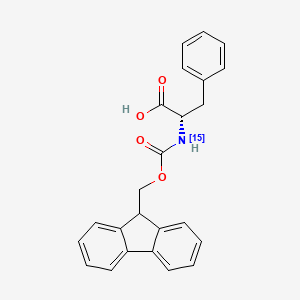
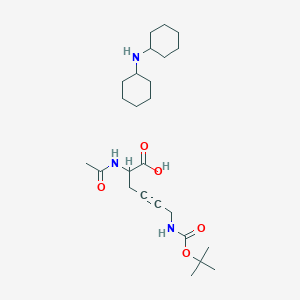
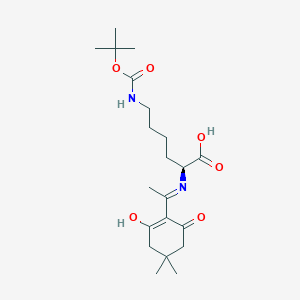

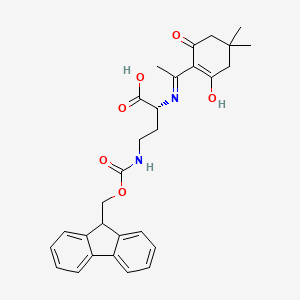



![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)

